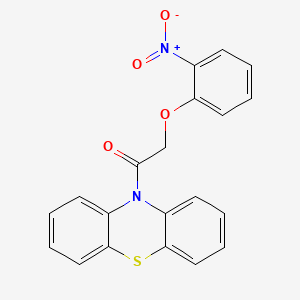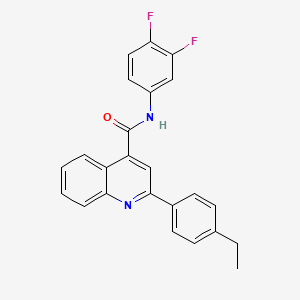![molecular formula C18H17IN4OS B11660781 N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide CAS No. 381679-11-4](/img/structure/B11660781.png)
N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドは、さまざまな科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ヨウ素原子、トリアゾール環、ベンザミド基を含む独自の構造が特徴です。
準備方法
N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドの合成は、一般的にメチルフェニル前駆体のヨウ素化から始まる複数の手順を伴います。次に、環化反応によってトリアゾール環が導入され、続いてベンザミド基が結合します。工業的生産方法には、制御された温度、圧力、特定の触媒の使用など、高い収率と純度を確保するための最適化された反応条件が含まれる場合があります。
化学反応の分析
N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、酸化された誘導体が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができ、化合物の還元された形態が生じます。
置換: 化合物中のヨウ素原子は、アジ化ナトリウムやシアン化カリウムなどの試薬を使用して、求核置換反応によって他の官能基に置換することができます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のための構成単位として、およびさまざまな有機反応における試薬として使用されます。
生物学: 化合物の独自の構造により、生体分子と相互作用することが可能になり、酵素阻害やタンパク質結合に関連する研究に役立ちます。
産業: ポリマーやコーティングなど、特殊な特性を持つ新素材の開発に使用されます。
科学的研究の応用
N-(4-iodo-2-methylphenyl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。トリアゾール環とベンザミド基は、これらの標的に結合し、その活性を阻害したり、機能を変更したりする上で重要な役割を果たします。ヨウ素原子も、化合物の反応性と結合親和性に寄与する可能性があります。
類似化合物との比較
N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドは、次のような他の類似化合物と比較することができます。
- N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンゾヒドラジド
- N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]安息香酸
これらの化合物は構造的に類似していますが、官能基が異なるため、化学反応性や用途が異なります。N-(4-ヨード-2-メチルフェニル)-3-[[(4-メチル-4H-1,2,4-トリアゾール-3-イル)チオ]メチル]ベンザミドにベンザミド基が存在することは、その潜在的な生物活性と工業的用途の観点から、この化合物をユニークなものにしています。
特性
CAS番号 |
381679-11-4 |
|---|---|
分子式 |
C18H17IN4OS |
分子量 |
464.3 g/mol |
IUPAC名 |
N-(4-iodo-2-methylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H17IN4OS/c1-12-8-15(19)6-7-16(12)21-17(24)14-5-3-4-13(9-14)10-25-18-22-20-11-23(18)2/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChIキー |
HHTXKPODYJZYNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2)CSC3=NN=CN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11660705.png)

![1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B11660712.png)
![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11660715.png)
![4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660720.png)
![methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11660727.png)

![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)

![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)
![4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660773.png)
